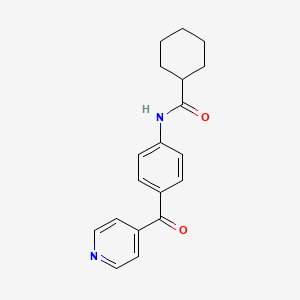

N-(4-isonicotinoylphenyl)cyclohexanecarboxamide

Description

N-(4-Isonicotinoylphenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative characterized by a cyclohexanecarboxamide core linked to a phenyl ring substituted with an isonicotinoyl group (pyridine-4-carbonyl). This structural motif positions it within a broader class of N-substituted cyclohexanecarboxamides, which are studied for diverse applications, including pharmaceuticals, agrochemicals, and specialty materials.

Properties

IUPAC Name |

N-[4-(pyridine-4-carbonyl)phenyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-18(15-10-12-20-13-11-15)14-6-8-17(9-7-14)21-19(23)16-4-2-1-3-5-16/h6-13,16H,1-5H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEMYWBFWJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-isonicotinoylphenyl)cyclohexanecarboxamide typically involves the reaction of 4-isonicotinoylbenzoic acid with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

N-(4-isonicotinoylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the isonicotinoyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-isonicotinoylphenyl)cyclohexanecarboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

Industry: this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-isonicotinoylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Alkyl-Substituted Derivatives

- N-(4-sec-Butylphenyl)cyclohexanecarboxamide (): Features a sec-butyl group on the phenyl ring.

- N-(4-Methylphenyl)cyclohexanecarboxamide (): A simpler analog with a methyl group. This compound serves as a baseline for evaluating the impact of bulkier substituents like isonicotinoyl.

Electron-Withdrawing and Heterocyclic Substituents

- N-(4-methyl-2-nitrophenyl)cyclohexanecarboxamide (): The nitro group introduces strong electron-withdrawing effects, likely reducing the compound’s stability under basic conditions compared to the electron-neutral isonicotinoyl group.

- 2-Isopropyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)cyclohexanecarboxamide (): Contains a pyridinylethyl group, similar to the isonicotinoyl moiety but positioned differently. This derivative is used in flavor compositions, suggesting that substituent placement critically influences functionality.

Alkyl Chain Variations in the Amide Group

- N-(Heptan-4-yl)cyclohexanecarboxamide and N-(Octan-2-yl)cyclohexanecarboxamide (): These derivatives replace the phenyl ring with secondary alkyl chains. Their synthesis yields (64–66%) are lower than those of aryl-substituted analogs, possibly due to steric hindrance during alkylation. The alkyl chains enhance lipophilicity, as evidenced by their higher molecular weights (e.g., 225.2 g/mol for the heptan-4-yl derivative) compared to aromatic analogs .

- N-(Adamantan-2-yl)cyclohexanecarboxamide (): Incorporates a rigid adamantane group, which improves thermal stability and may enhance binding to hydrophobic pockets in proteins. Its synthesis yield (72–75%) is higher than alkyl chain derivatives, reflecting optimized reaction conditions .

Table 1: Key Properties of Selected Cyclohexanecarboxamides

*Calculated based on molecular formula.

Biological Activity

N-(4-isonicotinoylphenyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which influences its biological properties. The molecular formula is , with a molecular weight of approximately 270.33 g/mol. The compound features an isonicotinoyl moiety attached to a cyclohexanecarboxamide, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | Not Available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer models.

Case Study: Ovarian Cancer

In a study published in the Journal of Medicinal Chemistry, this compound was tested against the OVCAR-3 ovarian cancer cell line. The results demonstrated:

- IC50 Value : The compound showed an IC50 value of 12 µM, indicating potent activity.

- Mechanism of Action : It was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that this compound possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | OVCAR-3 (ovarian cancer) | 12 | Induction of apoptosis via caspases |

| Antimicrobial | Staphylococcus aureus | 25 | Disruption of bacterial cell wall |

| Bacillus subtilis | 30 | Disruption of bacterial cell wall |

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that at therapeutic doses, it exhibits low toxicity levels in animal models. However, further studies are required to fully assess its safety in long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.